

A Technical Guide to the Preclinical and Clinical Development of CT041 (satri-cel)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATV041

Cat. No.: B12395635

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Introduction

CT041, also known as satricabtagene autoleucel (satri-cel), is a second-generation autologous CAR T-cell therapy targeting Claudin18.2 (CLDN18.2).[1][2][3] CLDN18.2 is a tight junction protein with expression normally restricted to gastric mucosal cells, but it becomes highly and selectively expressed on the surface of tumor cells in several malignancies, including gastric, gastroesophageal junction (GEJ), and pancreatic cancers.[4][5] This tumor-specific expression profile makes it an ideal target for cancer immunotherapy. Preclinical studies demonstrated that CT041 possesses promising anti-tumor activity, paving the way for its clinical development.[4][6][7]

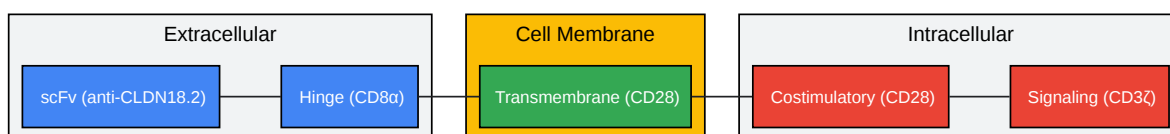
This guide provides a technical overview of the development of CT041, summarizing its mechanism of action, the framework of its preclinical evaluation, and key data from its subsequent clinical trials. While specific, granular data from the initial preclinical studies are not extensively detailed in published literature, this document outlines the standard experimental protocols and workflows that underpin an Investigational New Drug (IND) application and lead to clinical investigation.

CT041 Construct and Mechanism of Action

CT041 is engineered from a patient's own T-cells to express a chimeric antigen receptor (CAR) specifically designed to recognize and eliminate CLDN18.2-positive tumor cells.

CAR Construct: The CAR structure of CT041 consists of several key functional domains:

- **Targeting Moiety:** A humanized anti-CLDN18.2 single-chain variable fragment (scFv) that binds to the CLDN18.2 protein on tumor cells.
- **Hinge and Transmembrane Domain:** A CD8 α hinge region and a CD28 transmembrane domain that anchor the receptor to the T-cell surface.
- **Costimulatory Domain:** A CD28 intracellular signaling domain that provides the secondary signal (Signal 2) crucial for robust T-cell activation and persistence.
- **Signaling Domain:** A CD3 ζ intracellular signaling region that delivers the primary activation signal (Signal 1) upon antigen engagement.[2]



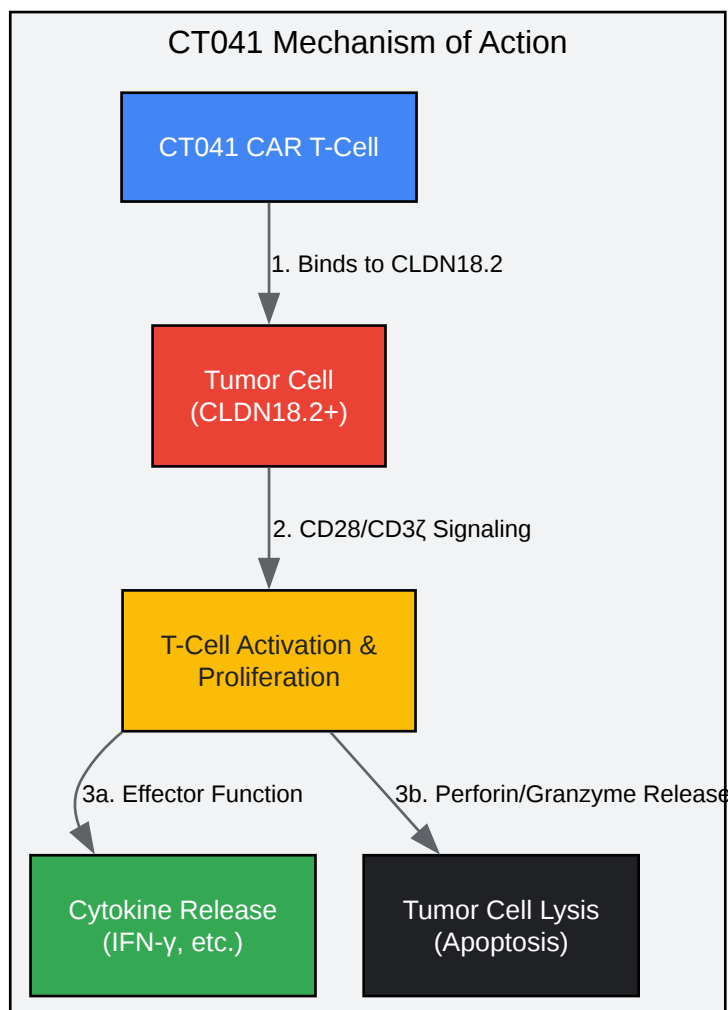
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Diagram of the CT041 second-generation CAR construct.

Signaling Pathway and Tumor Cell Elimination: The anti-tumor activity of CT041 is initiated when the CAR T-cell encounters a CLDN18.2-expressing cancer cell.

- **Binding and Synapse Formation:** The scFv of the CAR binds specifically to the CLDN18.2 antigen on the tumor cell surface, creating an immune synapse.[8]
- **T-Cell Activation:** This binding event triggers clustering of the CARs and subsequent phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 ζ domain, delivering Signal 1. Concurrently, the CD28 costimulatory domain provides Signal 2.
- **Effector Function:** Full T-cell activation leads to a cascade of downstream events, including the proliferation and differentiation of CAR T-cells, the release of pro-inflammatory cytokines (e.g., IFN- γ , TNF- α), and the release of cytolytic granules containing perforin and granzymes.[8]

- Tumor Cell Lysis: Perforin creates pores in the target tumor cell membrane, allowing granzymes to enter and induce apoptosis, leading to targeted cell death.[8]



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Mechanism of action for CT041 CAR T-cell therapy.

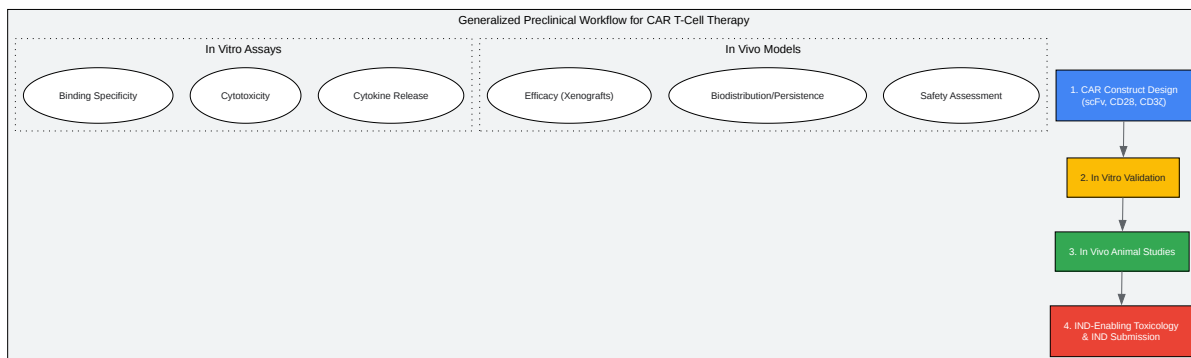
Preclinical Evaluation Framework

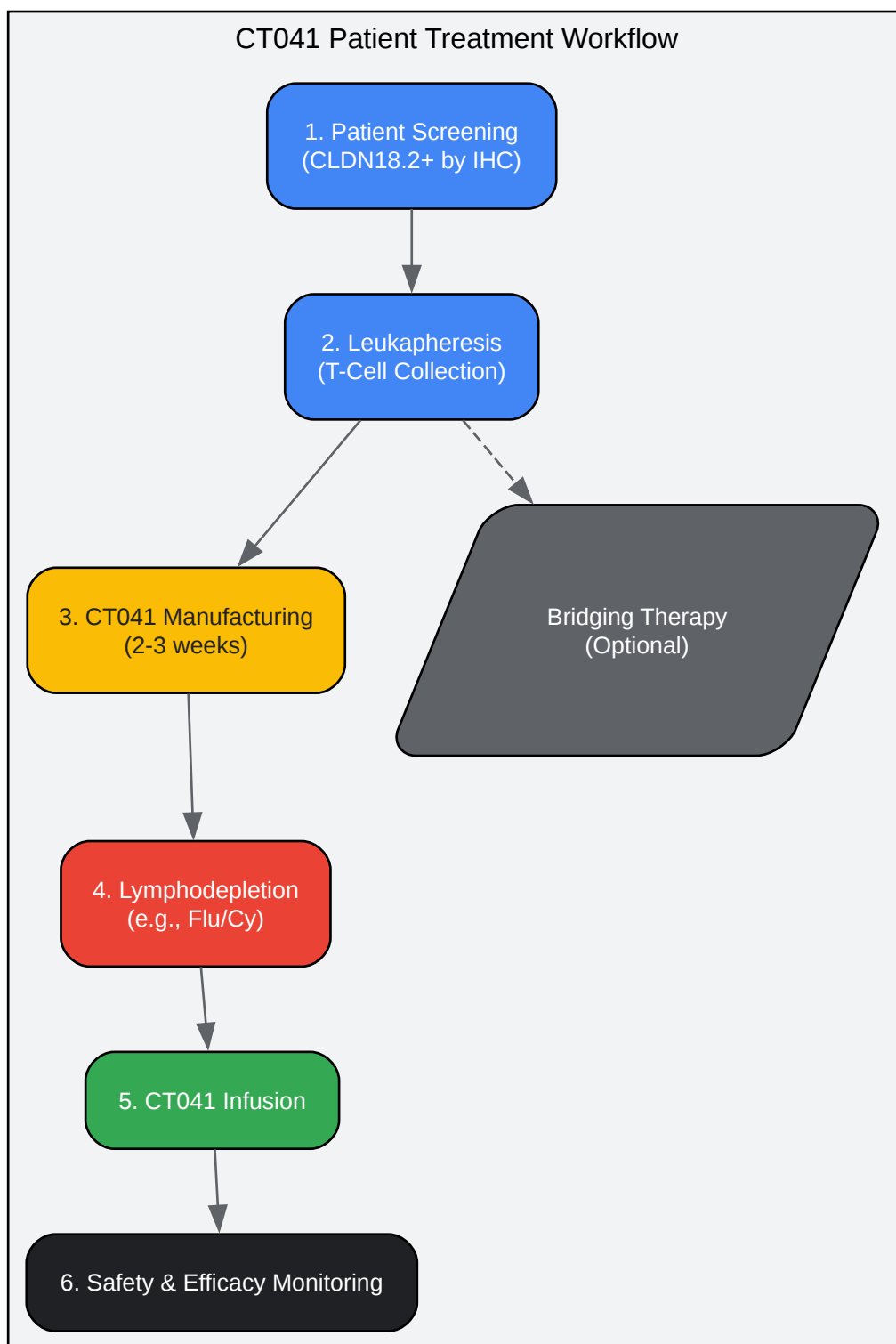
Prior to human trials, a comprehensive preclinical program is required to file an IND application with regulatory bodies like the FDA.[9][10] These studies are designed to establish pharmacological proof-of-concept, define a preliminary safety profile, and provide a rationale for the proposed clinical trial design.[10][11]

Experimental Protocols: An Overview

While specific protocols for CT041 are proprietary, the IND-enabling studies would have included the following types of assessments.

- In Vitro Assays:
 - Binding Specificity: Flow cytometry-based assays to confirm that the CT041 CAR construct binds specifically to cell lines genetically engineered to express CLDN18.2, and not to CLDN18.2-negative cells.
 - Potency and Cytotoxicity: Co-culture assays where CT041 CAR T-cells are mixed with CLDN18.2-positive tumor cells at varying effector-to-target ratios. Tumor cell killing is quantified using methods like chromium-51 release or luciferase-based assays to determine the potency (EC50) of the CAR T-cells.
 - Cytokine Release: Measurement of key cytokines (e.g., IFN- γ , IL-2, TNF- α) in the supernatant of co-culture assays via ELISA or multiplex bead assays to confirm target-dependent activation and characterize the cytokine profile.
- In Vivo Animal Studies:
 - Efficacy Models: The potent anti-tumor activity of CT041 was demonstrated in immunodeficient mouse models (e.g., NOD/SCID) bearing human gastric cancer xenografts.[\[12\]](#) In these studies, mice are implanted with CLDN18.2-positive tumor cells and subsequently treated with CT041. Key endpoints include tumor growth inhibition, reduction in tumor volume, and overall survival compared to control groups.
 - Biodistribution and Persistence: Studies to determine where the CAR T-cells travel in the body and how long they persist after infusion. This is often assessed by qPCR for the CAR transgene or through in vivo imaging techniques.
 - Toxicology and Safety: GLP (Good Laboratory Practice) toxicology studies are conducted in relevant animal models to identify potential on-target/off-tumor toxicities, assess the risk of cytokine release syndrome (CRS), and determine a safe starting dose for human trials.





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References

- 1. CARsgen Therapeutics Presents Updated Data for CT041 Claudin18.2 CAR T-cells in Solid Tumors at ASCO 2022 [prnewswire.com]
- 2. carsgen.com [carsgen.com]
- 3. biospace.com [biospace.com]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. cgtlive.com [cgtlive.com]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. fda.gov [fda.gov]
- 10. 3401569.fs1.hubspotusercontent-na1.net [3401569.fs1.hubspotusercontent-na1.net]
- 11. allucent.com [allucent.com]
- 12. carsgen.com [carsgen.com]
- To cite this document: BenchChem. [A Technical Guide to the Preclinical and Clinical Development of CT041 (satri-cel)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12395635#preclinical-studies-and-development-of-ct041]

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